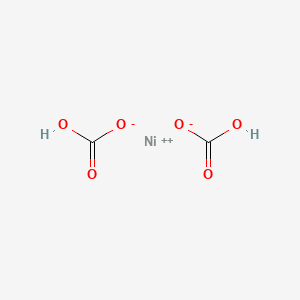

hydrogen carbonate;nickel(2+)

Description

Properties

CAS No. |

17237-93-3 |

|---|---|

Molecular Formula |

C2H2NiO6 |

Molecular Weight |

180.73 g/mol |

IUPAC Name |

hydrogen carbonate;nickel(2+) |

InChI |

InChI=1S/2CH2O3.Ni/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+2/p-2 |

InChI Key |

IYFXESRMJKRSNZ-UHFFFAOYSA-L |

Canonical SMILES |

C(=O)(O)[O-].C(=O)(O)[O-].[Ni+2] |

Origin of Product |

United States |

Aqueous Solution Chemistry and Complexation Dynamics of Nickel Ii with Carbonate/bicarbonate Species

Aqueous Speciation of Nickel(II) in Carbonate-Rich Environments

The distribution of nickel(II) species in aqueous solutions is heavily dependent on the chemical conditions of the environment, particularly pH and the presence of other coordinating ligands. researchgate.netnih.gov In typical near-neutral pH waters, nickel predominantly exists as the hexaaquanickel(II) ion, [Ni(H2O)6]2+. wikipedia.orgdocbrown.info However, in carbonate-rich waters, a series of complexation and hydrolysis reactions occur, leading to a diverse range of species.

The pH of an aqueous solution is a master variable controlling the speciation of nickel(II). It governs both the hydrolysis of the Ni2+ ion and the equilibrium between carbonate (CO32-) and bicarbonate (HCO3-).

Hydrolysis: As pH increases, the hexaaquanickel(II) ion undergoes hydrolysis to form species such as Ni(OH)+. researchgate.net At sufficiently high pH, precipitation of nickel(II) hydroxide (B78521), Ni(OH)2, can occur. docbrown.info The first hydrolysis constant for Ni2+ is relatively well-established, but data for higher hydrolysis constants are less certain. researchgate.net

Carbonate Equilibria: The pH also dictates the dominant form of dissolved inorganic carbon. In acidic to near-neutral solutions, bicarbonate is the major species, while carbonate becomes significant at higher pH values (typically above pH 8). wikipedia.org

Competition and Complexation: The formation of nickel-carbonate complexes is a result of the competition between hydroxide (OH-) and carbonate/bicarbonate ligands for the nickel(II) coordination sphere. At near-neutral pH (around 6-9), nickel can form dissolved complexes with carbonate and bicarbonate ions. researchgate.net Studies have shown that the adsorption and toxicity of nickel can be significantly influenced by pH, with different optimal pH values for removal depending on the specific conditions and materials involved. nih.govresearchgate.net For instance, the formation of the aqueous NiCO3(aq) complex is the dominant species in studies conducted at pH values of 7.5, 8.5, and 9.6. researchgate.net

The presence of other ligands in solution can further complicate the aqueous speciation of nickel(II) by competing with carbonate and hydroxide for coordination to the metal center.

Inorganic Ligands: Anions such as chloride (Cl-), sulfate (B86663) (SO42-), and oxalate (B1200264) (ox2-) can form stable complexes with Ni(II). researchgate.netresearchgate.netresearchgate.net For example, in hydrothermal fluids with high salinity, nickel-chloride complexes can predominate, with coordination changing from octahedral to tetrahedral at elevated temperatures. researchgate.netbris.ac.uk Studies comparing nickel-oxalate and nickel-carbonate complexation found that the oxalate complex was about one order of magnitude stronger under identical conditions. researchgate.net

Organic Ligands: A wide array of organic ligands, including natural organic matter (like humic substances) and synthetic chelators (like aminopolycarboxylates), can form strong complexes with nickel(II). researchgate.netnih.gov The formation of mixed-ligand complexes, where nickel is bound to both carbonate/bicarbonate and another ligand, is also possible. For instance, studies have investigated the stability of mixed-ligand complexes of Ni(II) with adenine (B156593) and various amino acids. nih.gov The presence of such ligands can significantly alter the solubility and reactivity of nickel in carbonate-containing waters.

Formation and Stability of Nickel(II)-Bicarbonate/Carbonate Complexes

The formation of distinct nickel(II) complexes with bicarbonate and carbonate ligands has been the subject of numerous studies, focusing on their stability and structural characteristics. researchgate.netacs.org

The stability of aqueous nickel-carbonate complexes is described by their formation constants (K). An ion-exchange method was used to determine the complexation constant for the formation of the aqueous nickel carbonate complex, NiCO3(aq). researchgate.net

The primary equilibrium reaction is: Ni2+ + CO32- ⇔ NiCO3(aq)

The logarithm of the formation constant (log K1) for this reaction was determined to be 2.9 ± 0.3 at an ionic strength of 0.5 mol·L−1. researchgate.net Extrapolating to zero ionic strength using the Specific Ion Interaction Theory (SIT) approach yielded a value of log K1° = 4.2 ± 0.3 . researchgate.net

For the bicarbonate complex, NiHCO3+, the same study estimated an upper bound for its formation constant: Ni2+ + HCO3- ⇔ NiHCO3+ log K° < 1.4 researchgate.net

Similarly, an upper limit was estimated for the formation of the dicarbonato complex, Ni(CO3)22-: NiCO3(aq) + CO32- ⇔ Ni(CO3)22- log K2° < 2 researchgate.net

These data indicate that the monocarbonato complex is the most significant aqueous nickel-carbonate species under the conditions studied. researchgate.net Thermodynamic analyses, often combining potentiometric titrations with techniques like isothermal titration calorimetry, are crucial for determining the enthalpy (ΔH) and entropy (ΔS) changes associated with complexation, providing a complete thermodynamic profile of the system. nih.govnih.gov

| Equilibrium Reaction | Log K (I = 0.5 M) | Log K° (I = 0) | Reference |

|---|---|---|---|

| Ni2+ + CO32- ⇔ NiCO3(aq) | 2.9 ± 0.3 | 4.2 ± 0.3 | researchgate.net |

| Ni2+ + HCO3- ⇔ NiHCO3+ | - | < 1.4 | researchgate.net |

| NiCO3(aq) + CO32- ⇔ Ni(CO3)22- | - | < 2 | researchgate.net |

In solid-state and polynuclear complexes, the carbonate ligand exhibits remarkable versatility in its coordination to nickel(II) centers, acting as a bridging ligand to form di-, tri-, and polynuclear structures. nih.govwikipedia.orgresearchgate.net X-ray crystallography has been instrumental in characterizing these binding modes.

µ-η1,η1-Carbonate: In this mode, the carbonate ion bridges two nickel centers, with each metal being bound to a different oxygen atom of the carbonate. This mode has been observed in dinuclear nickel(II) complexes synthesized in non-aqueous solvents like propylene (B89431) carbonate. acs.org

µ-η2,η2-Carbonate: Here, the carbonate ligand also bridges two metal centers, but each nickel ion is chelated by two oxygen atoms of the carbonate. This results in a more compact and rigid bridge. acs.org

µ3-Carbonate-Bridged: This coordination mode involves the carbonate ion bridging three nickel centers. A notable example is a trinuclear Ni(II)-carbonate complex, Na2{[Ni(LO)2(H2O)]3(µ3-CO3)}, where the carbonate anion is derived from atmospheric CO2 and sits (B43327) at the center of a triangular array of nickel ions. nih.gov This complex was the first of its kind reported with a symmetrical Ni3–μ3-CO3 core. nih.gov

Other Bridging Modes: More complex arrangements, such as a bis(µ-carbonato) tetrameric complex with an inverted butterfly-type nickel-carbonate core, have also been synthesized and characterized, often resulting from the reaction of hydroxo-bridged nickel dimers with carbon dioxide. nih.gov

These various coordination modes are critical in the context of CO2 fixation and the design of catalytic systems. nih.govnih.gov

Ligand Effects on Nickel(II) Bicarbonate/Carbonate Complex Formation

The formation and structure of nickel(II) bicarbonate/carbonate complexes are profoundly influenced by the other ligands present in the nickel coordination sphere. These "ancillary" or "supporting" ligands can dictate the nuclearity of the final complex, its stability, and its reactivity towards CO2.

Steric and Electronic Effects: Bulky ligands can sterically hinder the formation of higher-order or polynuclear carbonate complexes. For example, the use of a tridentate aminopyridine ligand with a bulky tert-butyl substituent allowed for the isolation of a coordinatively unsaturated bis(μ-hydroxo) dinickel complex that readily reacts with CO2 to form a carbonate-bridged species. nih.gov The electronic properties of the ancillary ligand also play a role; planar complexes with N,N′-(2,6-C6H3R2)-2,6-pyridinedicarboxamidate(2-) pincer ligands react rapidly with CO2 to form stable bicarbonate complexes. acs.org The rate of this CO2 fixation was found to be highly dependent on the steric hindrance at the reactive site, with less hindered complexes reacting faster. acs.org

Templating Effects: Certain ligands can act as templates, pre-organizing two or more nickel centers in a way that favors the binding of a bridging carbonate ion. Dinucleating ligands, such as α,α'-bis(5,7-dimethyl-1,4,8,11-tetraazacyclotetradecan-6-yl)-o-xylene (o-xyl-DMC2), are designed for this purpose. acs.org However, the reactivity also depends on the solvent and other conditions; the dinuclear nickel complex with the o-xyl-DMC2 ligand did not react with bicarbonate in aqueous solution but formed a μ-η1,η1-carbonate complex in propylene carbonate. acs.org

Studies on Dinuclear and Monuclear Nickel(II) Systems

Research has extensively explored both mononuclear (containing a single Ni(II) ion) and dinuclear (containing two Ni(II) ions) systems to understand their interaction with bicarbonate and carbonate.

In one comparative study, a dinuclear nickel(II) complex was shown to readily react with bicarbonate ions in a buffered aqueous solution to form a stable µ-η²,η²-carbonate bridged complex. nih.govacs.org This indicates a high affinity for bicarbonate binding, facilitated by the presence of two proximate nickel centers. In contrast, a related mononuclear nickel(II) complex, [Ni(2,3,2-tetraamine)]²⁺, did not form any detectable product with bicarbonate under similar aqueous conditions. nih.govacs.org However, another mononuclear complex, [NiDMC]²⁺, was observed to react slowly with carbonate ions in aqueous solution, forming a 2:1 complex where two nickel complexes bind to one carbonate ion. nih.govacs.org

Further studies using ligands derived from amino acids have highlighted the structural diversity of these systems. For instance, a nickel(II) complex with a ligand derived from L-phenylalanine results in a mononuclear octahedral system. nih.govresearchgate.net Conversely, under identical synthetic conditions, a ligand derived from L-tyrosine (B559521) facilitates the formation of a self-assembled trinuclear Ni(II) complex, which incorporates a carbonate bridge in a μ₃-coordination mode by capturing atmospheric CO₂. nih.govresearchgate.net This trinuclear structure features Ni···Ni distances of 5.332 (1) Å, with the carbonate ligand and the three nickel centers adopting a planar arrangement. nih.gov The formation of dinuclear nickel(II) complexes with a carbonate bridge as the sole exchange pathway has also been reported, typically exhibiting a μ₂–anti–anti bridging mode. nih.gov

The following table summarizes the reactivity of different nickel(II) systems with bicarbonate/carbonate in aqueous solution.

| Nickel(II) System Type | Ligand System | Reactivity with Bicarbonate/Carbonate (Aqueous) | Product Formed |

| Dinuclear | taec | High | μ-η²,η²-carbonate complex |

| Dinuclear | o-xyl-DMC₂ | None | No reaction |

| Mononuclear | 2,3,2-tetraamine | None | No detectable product |

| Mononuclear | DMC | Slow (with carbonate) | 2:1 complex ([NiDMC]₂-CO₃) |

| Mononuclear | L-phenylalanine derivative | None | Mononuclear octahedral system |

| Trinuclear | L-tyrosine derivative | High (with atmospheric CO₂) | μ₃-carbonate-bridged trinuclear complex |

Role of Specific Ligands (e.g., Taec, O-xyl-DMC₂, Amino Acid Derivatives)

The specific ligand coordinated to the nickel(II) center plays a crucial role in determining the structure of the resulting complex and its ability to bind bicarbonate or carbonate ions.

Taec and O-xyl-DMC₂: A notable comparison exists between the dinuclear nickel(II) complexes of two different binucleating macrocyclic ligands: taec (N,N',N'',N'''-tetrakis(2-aminoethyl)-1,4,8,11-tetraazacyclotetradecane) and o-xyl-DMC₂ (α,α'-bis(5,7-dimethyl-1,4,8,11-tetraazacyclotetradecan-6-yl)-o-xylene). nih.govacs.org The [Ni₂(taec)]⁴⁺ complex reacts readily with bicarbonate in aqueous solution, demonstrating a large effective binding constant (log K(B) = 4.39 at pH = 7.4). nih.govacs.org Conversely, the [Ni₂(o-xyl-DMC₂)]⁴⁺ complex shows no reaction with bicarbonate or carbonate in aqueous solution. nih.govacs.org This difference in reactivity is attributed to the distinct structures of the ligands, which influence the electronic communication between the two nickel centers and the accessibility of the binding site. acs.org Interestingly, the [Ni₂(o-xyl-DMC₂)]⁴⁺ complex does react rapidly with bicarbonate in a non-aqueous solvent (propylene carbonate) to form a μ-η¹,η¹-carbonate complex. nih.govacs.org

Amino Acid Derivatives: Ligands derived from amino acids also exert significant control over the final complex structure and its CO₂ uptake capability. nih.gov A Schiff base ligand derived from L-tyrosine and piperonal, when complexed with Ni(II), forms a symmetrical μ₃-carbonate-bridged trinuclear complex. nih.govresearchgate.net The formation of this complex involves the spontaneous uptake of atmospheric carbon dioxide. researchgate.net In stark contrast, an analogous ligand derived from L-phenylalanine under the same conditions yields a mononuclear complex that does not exhibit this CO₂ uptake behavior. nih.govresearchgate.net This demonstrates that subtle changes in the ligand structure, such as the phenolic group on the L-tyrosine derivative, can fundamentally alter the supramolecular assembly and its interaction with carbonate.

The table below outlines the influence of specific ligands on the interaction of Ni(II) complexes with carbonate/bicarbonate.

| Ligand | Nickel System | Solvent | Reactivity with Bicarbonate/Carbonate | Key Finding |

| taec | Dinuclear | Aqueous | Yes | Forms a stable μ-carbonate complex with a high binding constant. nih.govacs.org |

| o-xyl-DMC₂ | Dinuclear | Aqueous | No | No reaction observed in water. nih.govacs.org |

| o-xyl-DMC₂ | Dinuclear | Propylene Carbonate | Yes | Rapidly forms a μ-carbonate complex. nih.govacs.org |

| L-tyrosine derivative | Trinuclear | Methanol (B129727)/DMF | Yes (with CO₂) | Promotes self-assembly into a μ₃-carbonate-bridged complex via CO₂ fixation. nih.govresearchgate.net |

| L-phenylalanine derivative | Mononuclear | Methanol/DMF | No | Forms a stable mononuclear complex without carbonate bridging. nih.govresearchgate.net |

Carbon Dioxide Fixation by Nickel(II) Complexes in Solution

The ability of nickel(II) complexes to fix carbon dioxide is a significant area of research, relevant to both biological processes and the development of synthetic CO₂ capture technologies. nih.gov The fixation process typically involves the reaction of a Ni(II) species, often a hydroxide complex, with CO₂ to generate a more stable bicarbonate or carbonate complex. nih.govacs.org

Planar Ni(II)-hydroxide complexes supported by 2,6-pyridinedicarboxamidate pincer ligands have been shown to react cleanly and completely with carbon dioxide in a DMF solution. acs.orgresearchgate.net This reaction results in the formation of bicarbonate product complexes, [Ni(II)(pyN₂R₂)(HCO₃)]⁻, where the bicarbonate is bound in a η¹-fashion. acs.orgresearchgate.net The kinetics of this fixation reaction are second-order, and the reaction rates are very high, with rate constants (k₂') approaching 10⁶ M⁻¹s⁻¹ for less sterically hindered systems. acs.orgresearchgate.net

Similarly, diazepane-based nickel(II) complexes can rapidly fix atmospheric carbon dioxide. rsc.orgrsc.org In methanol solution, upon the addition of a base like triethylamine, these complexes are thought to generate a reactive square planar Ni-OH intermediate. This intermediate readily reacts with CO₂ to form carbonate-bridged dinuclear nickel(II) complexes. rsc.orgrsc.org The resulting carbonate complex has been identified as an efficient catalyst for converting styrene (B11656) oxide into cyclic carbonate, demonstrating a practical application of this CO₂ fixation. rsc.org

The formation of the trinuclear Ni(II) complex from the L-tyrosine-derived ligand is another clear example of CO₂ fixation, where carbonate from atmospheric CO₂ is incorporated as a bridging ligand. nih.govresearchgate.net This process highlights the potential for designing self-assembling molecular systems capable of CO₂ uptake under mild conditions. nih.gov

The following table summarizes key findings from studies on CO₂ fixation by various nickel(II) complexes.

| Ni(II) Complex System | Reactive Species | CO₂ Source | Product | Key Outcome |

| 2,6-Pyridinedicarboxamidato-Ni(II)-hydroxide | [Ni(II)(pyN₂R₂)(OH)]⁻ | Pure CO₂ | [Ni(II)(pyN₂R₂)(HCO₃)]⁻ | Fast second-order fixation kinetics, forming a mononuclear bicarbonate complex. acs.orgresearchgate.net |

| Diazepane-based Ni(II) complexes | Ni-OH intermediate | Atmospheric/Pure CO₂ | [(LNi(II))₂CO₃]²⁺ | Rapid fixation leading to a carbonate-bridged dinuclear complex that catalyzes further reactions. rsc.orgrsc.org |

| L-tyrosine derivative Ni(II) complex | Ni(II) complex in basic solution | Atmospheric CO₂ | Na₂{[Ni(LO)₂(H₂O)]₃(μ₃-CO₃)} | Spontaneous uptake and fixation of CO₂ into a stable trinuclear carbonate-bridged structure. nih.govresearchgate.net |

Catalytic Applications of Nickel Based Bicarbonate Materials

Electrocatalysis

Nickel-based bicarbonate materials have demonstrated considerable potential in various electrocatalytic reactions, which are fundamental to sustainable energy conversion and storage technologies. Their activity in the oxygen evolution reaction (OER), oxygen reduction reaction (ORR), and hydrogen evolution reaction (HER) highlights their versatility.

Oxygen Evolution Reaction (OER)

The oxygen evolution reaction is a critical half-reaction in water splitting for hydrogen production. Nickel-based bicarbonates have been identified as promising precious-metal-free catalysts for OER in alkaline environments. Research indicates that the introduction of other metals, such as iron, into the nickel bicarbonate structure can significantly enhance catalytic performance. Specifically, iron doping can modulate the true valence state of the nickel ions, which in turn tailors the electrocatalytic capabilities of the material researchgate.netresearchgate.net.

One notable example, Ni₀.₉Fe₀.₁(HCO₃)₂, has shown superior OER performance as part of its bifunctional catalytic activity researchgate.net. The presence of bicarbonate/carbonate species is also relevant in catalysts that are generated in situ. For instance, nickel-based water oxidation catalysts formed in CO₂-saturated bicarbonate solutions show remarkable current densities for oxygen evolution, demonstrating the active role of the bicarbonate environment in facilitating the reaction researchgate.netresearchgate.net.

Oxygen Reduction Reaction (ORR)

The oxygen reduction reaction is essential for technologies like fuel cells and metal-air batteries. Nickel-based bicarbonates have been developed as bifunctional catalysts, showing activity for both OER and ORR in alkaline media researchgate.netresearchgate.net. This dual functionality is highly desirable for rechargeable metal-air batteries, where the catalyst must efficiently facilitate both oxygen reduction during discharge and oxygen evolution during charging.

The Ni₀.₉Fe₀.₁(HCO₃)₂ compound stands out for its high bifunctional activity. It exhibits a small potential difference between its OER and ORR activities, outperforming many reported precious-metal-free catalysts researchgate.net. This performance suggests that transition metal bicarbonates and carbonates have significant potential as alternatives to the more extensively studied hydroxides and oxides for oxygen electrocatalysis researchgate.netresearchgate.net.

| Catalyst | Reaction | Current Density | Potential | Potential Difference (OER-ORR) |

| Ni₀.₉Fe₀.₁(HCO₃)₂ | OER | 10 mA cm⁻² | N/A | 0.86 V |

| Ni₀.₉Fe₀.₁(HCO₃)₂ | ORR | -1 mA cm⁻² | N/A | 0.86 V |

Note: The specific potentials for OER and ORR were not detailed in the source, but the potential difference is a key metric for bifunctional activity.

Hydrogen Evolution Reaction (HER)

The hydrogen evolution reaction is the cathodic half-reaction in electrochemical water splitting. In alkaline conditions, the reaction kinetics are often sluggish due to the water dissociation step. Nickel bicarbonate has been effectively utilized as a catalyst promoter in this context. When used to form heterostructures with platinum (Pt), Ni(HCO₃)₂ nanoplates provide abundant sites for water adsorption and dissociation nih.gov. This function accelerates the elementary reaction kinetics of the alkaline HER on the platinum active sites nih.gov.

The nickel bicarbonate support not only facilitates water dissociation but also modulates the electronic structure of the platinum nanoparticles, further enhancing their specific and mass activity compared to bare platinum catalysts nih.gov. This demonstrates that Ni(HCO₃)₂ is an effective co-catalyst that can improve the efficiency of precious metal catalysts for hydrogen production in alkaline media nih.gov.

Alcohol Oxidation and Hydrogen Oxidation Reactions

Nickel-based materials are known to be active catalysts for both alcohol oxidation and the hydrogen oxidation reaction (HOR) researchgate.netscience.gov. In the context of alcohol oxidation, nickel bicarbonate has been detected as an intermediate species. For example, during the electrocatalytic oxidation of glycerol on nickel oxide nanoparticles, traces of nickel bicarbonate were found on the catalyst surface post-reaction, suggesting its formation and potential role in the reaction mechanism helmholtz-berlin.de. Furthermore, theoretical studies on methanol (B129727) oxidation have indicated the potential formation of nickel bicarbonate under certain conditions acs.org.

For the hydrogen oxidation reaction, which is the anodic reaction in fuel cells, nickel-based catalysts are considered promising alternatives to platinum in alkaline environments researchgate.net. While specific studies focusing solely on nickel bicarbonate for HOR are limited, its role in heterostructures for the reverse reaction (HER) suggests its relevance in the broader field of hydrogen electrocatalysis nih.gov. The surface state of nickel, whether metallic or in an oxidized/hydroxide (B78521) form, is crucial in determining its activity for HOR acs.orgosti.gov.

Carbon Dioxide Conversion Reactions

The conversion of carbon dioxide into valuable chemicals and fuels is a key strategy for mitigating greenhouse gas emissions. Nickel-based catalysts are widely studied for these processes, particularly for CO₂ methanation.

CO₂ Methanation

CO₂ methanation, also known as the Sabatier reaction, is the hydrogenation of carbon dioxide to produce methane (B114726) and water. This process is typically catalyzed by nickel supported on various metal oxides, such as Al₂O₃, CeO₂, or SiO₂ mdpi.comcetjournal.it. While nickel bicarbonate is not typically used as the primary catalyst material, the formation of bicarbonate species on the catalyst surface is a crucial aspect of the reaction mechanism on many supports researchgate.netmdpi.com.

Support Effects and Catalyst Design

The efficacy of nickel-based catalysts in processes such as carbon dioxide (CO2) methanation is significantly influenced by the choice of support material. The support not only provides a surface for the dispersion of nickel particles but also actively participates in the catalytic process, affecting catalyst design and performance. Materials like alumina (Al2O3), ceria (CeO2), titania (TiO2), and zirconia (ZrO2) have been investigated as supports for nickel catalysts. mdpi.commdpi.comnih.gov

The design of the catalyst, particularly the interaction between the nickel and the support, is crucial for its activity and stability. For instance, in CO2 methanation, the support can influence the catalyst's reducibility, the dispersion of nickel particles, and the resistance to sintering and carbon deposition. mdpi.comnih.govmdpi.com Alumina is a commonly used support due to its thermal stability and high surface area, which helps in maintaining good nickel dispersion. nih.gov Zirconia has been shown to be an effective support for nickel catalysts, inhibiting metal sintering at high temperatures and showing resistance to deactivation by coke formation. mdpi.com The strong interaction between nickel and zirconia is credited for the high catalytic performance in CO2 hydrogenation. mdpi.com

The nature of the support also plays a direct role in the formation of key reaction intermediates. On nickel catalysts supported on zirconia (Ni/ZrO2), the reaction mechanism for CO2 methanation is initiated by the chemisorption of CO2. This is followed by an interaction with surface hydroxyl groups on the zirconia support, leading to the formation of bicarbonate species. mdpi.com This highlights a direct link between the support material and the generation of bicarbonate intermediates, which are crucial for the subsequent hydrogenation steps. The design of catalysts with optimized support materials that can facilitate the formation and transformation of such intermediates is therefore a key strategy in developing efficient nickel-based catalysts for CO2 conversion processes.

The performance of nickel-based catalysts for CO2 methanation has been shown to vary with different supports. A study comparing Ni catalysts on alumina, ceria, ceria-zirconia, and titania found that the Ni/Ce catalyst was the most active, achieving the highest CO2 conversions and methane yields across a wide range of temperatures. mdpi.com The specific activity, measured as turnover frequency (TOF), also varied with the support, with Ni/Ti and Ni/ZrCe showing the highest values. mdpi.com

Table 1: Effect of Support on Nickel Catalyst Performance in CO2 Methanation

| Catalyst | Maximum CO2 Conversion (%) | Maximum Methane Yield (%) | Temperature for Max Yield (°C) |

|---|---|---|---|

| Ni/Ce | >80 | 84 | ~420 |

| Ni/ZrCe | ~70 | 78 | ~440 |

| Ni/Al | ~60 | ~60 | >450 |

This table is based on data presented in the study by R. Carrero et al. (2020).

Mechanistic Role of Carbonate and Bicarbonate Intermediates

In the context of CO2 hydrogenation, particularly methanation, it is proposed that bicarbonate species act as intermediates. acs.org For instance, on Ni-Co catalysts supported on Ce0.6Zr0.4O2, both carbonate and bicarbonate species are formed on the surface and are subsequently hydrogenated to produce methane and other light hydrocarbons. acs.org The reaction pathway on Ni/ZrO2 catalysts for CO2 methanation involves the initial chemisorption of CO2, which then interacts with surface hydroxyl groups on the zirconia support to form a bicarbonate species. mdpi.com This bicarbonate can be reversibly converted to a carbonate. mdpi.com The hydrogen, which is dissociated on the nickel particles, then spills over to the support to hydrogenate these intermediates, leading to the formation of formate (B1220265) species and ultimately methane. mdpi.com

The addition of catalytic amounts of bicarbonate salts, such as potassium bicarbonate (KHCO3), has been shown to enhance the productivity of CO2 hydrogenation to formic acid. acs.org Mechanistic studies suggest that this enhancement proceeds through the formation of a metal–carbonate species. acs.org This effect has been observed for a range of noble-metal catalysts and also for some of the more efficient non-noble-metal catalysts. acs.org

In the dry reforming of methane (DRM), a process that converts methane and CO2 into syngas, bicarbonate species have also been identified as part of the reaction mechanism. On nickel catalysts, the reaction of CO2 with adjacent hydroxyl species on the support can lead to the formation of bicarbonate intermediates. rwth-aachen.de

The role of bicarbonate can be complex, as it can also act as a catalyst poison by adsorbing onto the catalyst surface and blocking active sites. acs.org Furthermore, in electrocatalytic CO2 reduction, bicarbonate can serve as a proton donor. acs.org The specific role of bicarbonate—whether as a beneficial intermediate, a proton donor, or an inhibitor—depends on the specific catalyst system and reaction conditions. acs.org

Catalytic Hydrogenation of Carbon Dioxide

The catalytic hydrogenation of carbon dioxide is a promising route for converting CO2 into valuable chemicals and fuels, thereby contributing to carbon capture and utilization strategies. Nickel-based catalysts are widely studied for this reaction due to their good activity and lower cost compared to noble metals. mdpi.comchemistryviews.org

One of the key reactions in this area is CO2 methanation, where CO2 is hydrogenated to methane. Nickel catalysts supported on various materials have shown high activity and selectivity for this process. mdpi.commdpi.com For example, a 20% Ni/ZrO2 catalyst prepared by coprecipitation demonstrated approximately 50% CO2 conversion with 100% methane selectivity at 400 °C and showed high stability for over 250 hours. mdpi.com The choice of support material significantly impacts the catalyst's performance, with reducible oxides like ceria and zirconia often leading to higher activity. mdpi.com

The product selectivity of CO2 hydrogenation over nickel-based catalysts can be tuned. For instance, the incorporation of cobalt into a Ni/Ce0.6Zr0.4O2 catalyst led to a remarkable performance at a lower reaction temperature of 200 °C, with high selectivity towards short-chain hydrocarbons like ethane and butane. acs.org

Beyond methanation, nickel-based catalysts are also explored for the hydrogenation of CO2 to other products. Highly active homogeneous nickel catalysts have been developed for the hydrogenation of CO2 to formate, with turnover numbers comparable to those of precious-metal-based systems. chemistryviews.org Furthermore, the addition of catalytic amounts of potassium bicarbonate has been found to increase the productivity of CO2 hydrogenation to formic acid. acs.org

Table 2: Performance of Various Nickel-Based Catalysts in CO2 Hydrogenation

| Catalyst System | Support/Ligand | Product(s) | Key Findings |

|---|---|---|---|

| 20% Ni | ZrO2 | Methane | ~50% CO2 conversion, 100% CH4 selectivity at 400°C. mdpi.com |

| Ni-Co | Ce0.6Zr0.4O2 | Methane, Ethane, Butane | High selectivity to C2-C4 hydrocarbons at 200°C. acs.org |

| Homogeneous Ni | Tris(2-(diphenylphosphino)ethyl)amine) | Formate | Achieved very high turnover numbers, comparable to precious metals. chemistryviews.org |

Other Catalytic Processes

Organic Sulfur Removal via Catalytic Adsorption

Nickel-based materials are effective for the removal of organic sulfur compounds from fuel streams through a process known as reactive adsorption or catalytic adsorption. This is a crucial step in many industrial processes, as sulfur can poison catalysts used in downstream applications like reforming. mdpi.comgoogle.com

Sorbents based on zinc and nickel oxide have been investigated for the removal of organic sulfur species, such as thiophene (B33073) and benzothiophene (B83047), from syngas. mdpi.com This single-stage process combines the hydrogenation of organic sulfur compounds and the adsorption of the resulting hydrogen sulfide (B99878) (H2S). mdpi.com The performance of these sorbents is influenced by operating conditions such as temperature and pressure, with higher values generally favoring the removal of sulfur compounds. mdpi.com For example, full conversion of thiophene and benzothiophene has been achieved at 450 °C and 10 bar. mdpi.com

Nickel-based adsorbents have also shown significant promise in the desulfurization of commercial transportation fuels. psu.eduresearchgate.net These adsorbents can effectively remove sulfur compounds to very low levels, even below 1 part per million by weight (ppmw) in jet fuel. psu.edu The mechanism involves the adsorption of sulfur compounds onto the nickel surface, followed by a surface reaction that cleaves the carbon-sulfur bonds. researchgate.net The adsorbent can often be regenerated, for instance, by treatment with hydrogen at elevated temperatures, allowing for its reuse. researchgate.net

The effectiveness of nickel catalysts in sulfur removal is dependent on the state of the nickel. A higher fraction of nickel in its reduced, metallic state has been found to improve sulfur adsorption. google.com These catalysts are typically supported on high surface area materials like alumina. google.com

Dry Reforming of Methane

Dry reforming of methane (DRM) is a significant industrial process that utilizes two major greenhouse gases, carbon dioxide (CO2) and methane (CH4), to produce syngas (a mixture of hydrogen and carbon monoxide). iitm.ac.inmdpi.comrsc.org Nickel-based catalysts are widely employed for this reaction due to their high activity and cost-effectiveness compared to noble metal catalysts. iitm.ac.inrsc.org

The main challenges in using nickel catalysts for DRM are deactivation due to carbon deposition (coking) and sintering of the nickel particles at the high temperatures required for the reaction. iitm.ac.inmdpi.com Catalyst design, therefore, focuses on enhancing stability and coke resistance. This is often achieved through the selection of appropriate supports and the addition of promoters. iitm.ac.in

Supports such as alumina, silica, and zirconia are commonly used, and their properties can significantly influence the catalyst's performance. iitm.ac.inresearchgate.net For instance, the interaction between nickel and the support can affect the dispersion of nickel particles and the catalyst's resistance to sintering. rwth-aachen.de Promoters can also be added to modify the catalyst's properties. iitm.ac.in

The reaction mechanism for DRM over nickel catalysts involves the activation of both CH4 and CO2 on the catalyst surface. It has been proposed that the reaction of CO2 with hydroxyl groups on the support can lead to the formation of bicarbonate species, which are intermediates in the process. rwth-aachen.de

The performance of nickel-based catalysts in DRM is highly dependent on the catalyst composition and reaction conditions. For example, a study on Ni/WC (tungsten carbide) catalysts found that a nickel content of 20 wt.% and a CH4:CO2 ratio of 0.67 resulted in high conversions of both reactants and good stability over 200 hours with low coke formation. mdpi.com

Table 3: Performance of a Ni/WC Catalyst in Dry Reforming of Methane

| Ni Content (wt.%) | CH4:CO2 Ratio | CH4 Conversion (%) | CO2 Conversion (%) |

|---|

Data from a study on Ni/WC catalysts, highlighting the optimal conditions for high performance. mdpi.com

Production of Hydrogen Peroxide

The production of hydrogen peroxide (H2O2) is an important industrial process, with applications in various fields, including as a bleaching agent and a disinfectant. While nickel-based materials are not the conventional catalysts for H2O2 synthesis, research has explored their potential in related reactions.

Studies have investigated the decomposition of hydrogen peroxide in the presence of nickel oxide powders. jcsp.org.pkresearchgate.net These studies, while focused on decomposition rather than production, provide insights into the interaction between nickel surfaces and H2O2. The catalytic activity of nickel oxide in H2O2 decomposition has been shown to be dependent on the surface properties of the material, which can be influenced by the preparation method, such as the calcination of nickel basic carbonate. jcsp.org.pkresearchgate.net The mechanism of decomposition is suggested to involve the negative sites on the surface of the nickel oxide. jcsp.org.pkresearchgate.net

In the context of electrochemical synthesis of peroxides, carbonate and bicarbonate electrolytes are often used. frontiersin.org It has been proposed that in such electrolytes, the oxidation of bicarbonate to peroxomonocarbonate or carbonate to peroxodicarbonate can occur, which can then react with water to form hydrogen peroxide. frontiersin.org This suggests an indirect role for bicarbonate in H2O2 production in these systems. While this does not directly involve a nickel bicarbonate catalyst, it highlights the relevance of the bicarbonate/carbonate environment in peroxide chemistry.

Furthermore, research on various electrode materials has shown that nickel-containing electrodes, such as nickel-chromium, can be used for the production of oxygen and hydrogen peroxide through electrical discharge in water. researchgate.net

Strategies for Enhancing Catalytic Performance

The efficacy of nickel(II) bicarbonate in catalytic applications can be significantly improved through several advanced strategies. These methods focus on modifying the material's intrinsic properties and its interaction with other components to boost activity, selectivity, and stability. Key approaches include the introduction of dopants, the creation of complex heterostructures, and the precise tuning of surface and electronic characteristics.

Influence of Doping (e.g., Iron Doping) on Catalytic Activity

Doping nickel-based materials with other transition metals, such as iron, is a highly effective strategy for enhancing their catalytic performance, particularly in electrocatalysis. The introduction of iron into the nickel-based lattice can induce significant changes in the material's electronic structure and surface chemistry, leading to superior activity. nih.govnrel.gov

Research on iron-doped nickel oxide and hydroxide films, which serve as precursors and structural analogues for nickel bicarbonate catalysts, reveals that the dopant plays a multifaceted role. One key effect is the modulation of the nickel's oxidation state. nih.gov Iron(III) is believed to act as a Lewis acid, promoting the formation of higher-valent nickel species, such as Ni4+. nih.gov These Ni4+ sites are often more catalytically active for certain reactions, like the oxygen evolution reaction (OER), than the more common Ni2+ or Ni3+ states. nih.gov

Furthermore, density functional theory (DFT) calculations have shown that iron doping can optimize the binding energies of crucial reaction intermediates on the catalyst's surface. nrel.gov For instance, in NiO catalysts, Fe dopants can become electron donors to adsorbed intermediates, strengthening their binding to the catalyst surface and lowering the energy barriers for key reaction steps. nrel.gov This electronic modification can make the doped nickel catalyst's reactivity more comparable to that of precious metal catalysts. nrel.gov The presence of Fe has also been found to induce the formation of unique nanostructures, such as nanotubes, which further increase the number of accessible active sites. rsc.org

The table below summarizes findings from studies on iron-doped nickel-based catalysts, illustrating the significant improvements in catalytic activity for the oxygen evolution reaction (OER).

| Catalyst | Overpotential at 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Key Findings |

| Ni0.83Fe0.17(OH)2 Nanosheets | 245 | 61 | Fe-doping via cation-exchange created nanoporous surfaces with abundant defects, enhancing active sites. acs.org |

| NiFe Layered Double Hydroxide (LDH) | 310 | 78 | Serves as a baseline for comparison, showing higher overpotential than the Fe-doped Ni(OH)2. acs.org |

| Fe-doped NiCo2O4 (Fe3-NCO) | 188.4 | Not specified | Fe-doping induced nanotube formation and modulated the electronic structure, enhancing water dissociation. rsc.org |

This data is based on research into nickel hydroxide and oxide systems, which provides insights into the potential effects of doping on nickel bicarbonate-derived catalysts.

Development of Heterostructured Catalysts

Creating heterostructures by combining nickel bicarbonate with other materials is a powerful strategy to unlock synergistic catalytic effects that are not present in the individual components. researchgate.net These structures are designed to have unique physicochemical properties at the interface between the different materials, leading to enhanced catalytic performance. researchgate.netnih.gov

A prominent example is the development of platinum/nickel bicarbonate (Pt/Ni(HCO3)2) heterostructures for the hydrogen evolution reaction (HER) in alkaline media. uow.edu.au In this system, nickel bicarbonate nanoplates serve as a platform for the uniform dispersion of platinum nanoparticles. nih.gov This arrangement maximizes the exposure of the active Pt sites. uow.edu.au

The following table presents a comparison of the electrocatalytic performance of Pt/Ni(HCO3)2 heterostructures against conventional catalysts, highlighting the significant enhancement in activity.

| Catalyst | Mass Activity (A mgPt⁻¹) @ -0.07 V vs. RHE | Specific Activity (mA cm⁻²) @ -0.07 V vs. RHE | Source |

| 20% Pt/Ni(HCO3)2 | 3.12 | 3.55 | uow.edu.au |

| Bare Pt Nanoparticles | 0.83 | 0.95 | uow.edu.au |

| Commercial 10 wt% Pt/C | Not specified | Not specified | uow.edu.au |

The data demonstrates that engineering a heterostructure with nickel bicarbonate leads to a substantial improvement in both mass and specific activity compared to bare platinum nanoparticles.

Surface Basic Sites and Electronic Structure Modulation in Catalysis

The catalytic activity of nickel-based materials is profoundly influenced by their surface chemistry and electronic properties. Strategies that modulate these characteristics, such as controlling surface basicity and tuning the electronic structure, are critical for designing highly efficient catalysts.

Electronic Structure Modulation: The arrangement of electrons in the d-orbitals of transition metals like nickel is fundamental to their catalytic function. researchgate.net Modulating this electronic structure can optimize the adsorption and desorption of reactants and intermediates, thereby enhancing reaction rates. nih.govdoi.org In heterostructured catalysts like Pt/Ni(HCO3)2, the interface between the two materials induces charge transfer and electronic coupling. researchgate.netuow.edu.au This modifies the electronic density of the active sites, weakening or strengthening the bonds with reaction intermediates to an optimal level for catalysis. uow.edu.au For example, in the Pt/Ni(HCO3)2 system, the electronic modulation of platinum by the nickel bicarbonate support optimizes the hydrogen adsorption affinity, which is a key factor in accelerating the hydrogen evolution reaction. uow.edu.au

Surface Basic Sites: The basicity of a catalyst's surface plays a crucial role in its performance, especially in reactions involving acidic molecules like carbon dioxide or water. qub.ac.uk Basic sites can enhance the adsorption of these reactants, increasing their concentration at the catalyst surface and facilitating their activation. qub.ac.uk While extensive research on the surface basicity of pure nickel bicarbonate is limited, the carbonate and bicarbonate moieties are inherently basic. This suggests that nickel bicarbonate itself could possess surface basicity beneficial for certain catalytic processes. In related nickel-based catalysts used for CO₂ methanation, supports with strong basicity, such as MgO, have been shown to improve CO₂ adsorption and enhance catalytic activity. qub.ac.uk This principle suggests that the intrinsic basicity of the bicarbonate ligand in nickel bicarbonate-based materials could be a key feature in their catalytic function, particularly in reactions where reactant adsorption is facilitated by basic sites.

Materials Science Applications Utilizing Nickel Ii Hydrogen Carbonate As a Precursor or Constituent

Synthesis of Advanced Metal Oxides

Nickel(II) hydrogen carbonate and related carbonate precursors are instrumental in the fabrication of several complex metal oxides. The carbonate or bicarbonate anion facilitates the formation of intermediate compounds that, upon further processing, yield nanostructured materials with desirable properties for various applications.

Spinel nickel cobaltite (B72492) (NiCo2O4) is a material of significant interest for applications in energy storage and catalysis due to its rich redox chemistry and high electrical conductivity. A common and effective route to synthesize NiCo2O4 nanoparticles involves the co-precipitation of nickel and cobalt salts using a carbonate source, followed by calcination.

In a typical synthesis, aqueous solutions of nickel nitrate (B79036) and cobalt nitrate are treated with a precipitant such as sodium carbonate (Na2CO3). nih.govresearchgate.net This process leads to the formation of a mixed nickel-cobalt (B8461503) carbonate or hydroxide (B78521) carbonate precursor. The choice of precipitant has been shown to significantly influence the properties of the final NiCo2O4 material. nih.gov For instance, using Na2CO3 as the precipitant has been demonstrated to be effective in producing a catalyst that can completely oxidize a mixture of carbon monoxide and methane (B114726) at a lower temperature compared to catalysts prepared with other precipitants like potassium hydroxide or urea (B33335). nih.gov

The co-precipitation is followed by a calcination step, where the precursor is heated in air. During calcination, the nickel-cobalt carbonate precursor decomposes, driving off carbon dioxide and water to form the desired spinel NiCo2O4 phase. The calcination temperature is a critical parameter that affects the crystallinity, particle size, and surface area of the resulting nanoparticles, which in turn influences their catalytic and electrochemical performance. nih.gov A study showed that a calcination temperature of 400°C was optimal for achieving the best catalytic performance for CO-CH4 oxidation. nih.gov

| Precursor Salts | Precipitant | Calcination Temperature (°C) | Resulting Material | Key Finding |

| Nickel Nitrate, Cobalt Nitrate | Sodium Carbonate | 400 | Spinel NiCo2O4 Nanoparticles | Sodium carbonate was found to be the most effective precipitant for synthesizing a highly active catalyst for CO-CH4 oxidation. nih.gov |

| Nickel Nitrate, Cobalt Nitrate | Urea | 400 | Spinel NiCo2O4 Nanoparticles | Resulted in a catalyst with good performance, though slightly less active than the one prepared with sodium carbonate. nih.gov |

| Nickel Nitrate, Cobalt Nitrate | Potassium Hydroxide | >400 | Spinel NiCo2O4 Nanoparticles | The catalyst prepared with KOH showed lower conversion of CO-CH4 mixture. nih.gov |

Nanocrystalline nickel disulfide (NiS2) is a material with applications in catalysis and energy storage. One of the synthesis routes for NiS2 involves a solid-state reaction using a nickel carbonate precursor. In this method, basic nickel carbonate is reacted with elemental sulfur at an elevated temperature, typically around 400°C. researchgate.net This solid-state reaction leads to the formation of nanocrystalline NiS2. The resulting material can be characterized by various techniques to confirm its phase and morphology. Transmission Electron Microscopy (TEM) has shown that this method can produce NiS2 nanostructures with an average particle size of approximately 48 nm. researchgate.net

High-dispersity nickel oxide (NiO) nanoparticles are of great interest for applications in catalysis, sensors, and battery materials due to their high surface area and reactive properties. The thermal decomposition of nickel carbonate precursors is a well-established method for producing NiO. wikipedia.org Specifically, the decomposition of basic nickel carbonate can yield NiO that is particularly suitable for catalytic applications. wikipedia.org

The synthesis often begins with the precipitation of a nickel carbonate precursor from a solution of a nickel salt, such as nickel nitrate, and a carbonate source, like ammonium (B1175870) carbonate. researchgate.net The properties of the resulting NiO nanoparticles, including their particle size, are influenced by the conditions of the precipitation reaction, such as the temperature. Research has shown that the particle size of NiO obtained from the heat treatment of these precursors increases with the temperature of the initial precipitation solution, ranging from 16 nm at ambient temperature to 36 nm at 70°C. researchgate.net The thermal decomposition of these carbonate precursors to NiO typically occurs at relatively low temperatures, which is advantageous for producing fine, high-surface-area powders.

| Precipitation Temperature (°C) | Resulting NiO Particle Size (nm) |

| Ambient | 16 |

| 70 | 36 |

Nickel ferrite (B1171679) (NiFe2O4) is a magnetic material with a wide range of applications in electronics, magnetic storage, and catalysis. A versatile method for synthesizing high-dispersity nickel ferrite involves the use of nickel-iron hydroxide carbonate precursors. rsc.orgrsc.org These precursors, which have a layered reevesite-like structure, can be synthesized by the co-precipitation of nickel and iron salts.

The thermal decomposition of these nickel-iron hydroxide carbonate precursors at temperatures below 580 K leads to the formation of high-dispersity oxides. rsc.org For instance, nickel ferrite synthesized at 623 K can have an average particle size as small as 7.5 nm and a specific surface area of 160 m²/g. rsc.org This method allows for the synthesis of nickel ferrite with a partly inverse spinel structure. rsc.org The use of a carbonate-containing precursor is a key aspect of this synthesis route, enabling the formation of a homogeneous mixed-metal intermediate that can be converted to the final oxide product at relatively low temperatures. A similar hydrothermal process has been noted to form a Ni0.75Fe0.25(CO3)0.125(OH)2·0.38H2O intermediate which then transforms into nickel spinel ferrite nanospheres. researchgate.net

Integration into Composite Materials for Electrochemical Applications

Nickel(II) hydrogen carbonate is also directly utilized as a component in composite materials, particularly for electrochemical applications such as electrodes for batteries and supercapacitors. Its integration with conductive materials like graphene can lead to enhanced performance.

A notable application of nickel(II) hydrogen carbonate is in the fabrication of composite materials with graphene for use as electrode materials in sodium-ion batteries. patsnap.com A patented method describes the preparation of a nickel bicarbonate/graphene composite material through a hydrothermal process. patsnap.com

In this synthesis, graphene oxide is dispersed in water, followed by the addition of a divalent nickel salt (such as nickel chloride or nickel acetate), a reducing agent (like ascorbic acid or glucose), and a water-soluble carbonate or urea. patsnap.com The mixture is then heated in a hydrothermal reactor. This one-pot synthesis results in a composite powder material of nickel bicarbonate and graphene. patsnap.com The resulting composite is reported to have a uniform size and demonstrates good electrochemical performance, including excellent rate performance and cycling stability when used as a negative electrode for sodium-ion batteries. patsnap.com

The patent provides several examples of the synthesis with varying parameters, which are summarized in the table below.

| Graphene Oxide (mg) | Nickel Salt (mmol) | Carbonate Source | Reducing Agent | Hydrothermal Temperature (°C) | Hydrothermal Time (h) |

| 6 | 1 (Nickel Chloride) | Ammonium Carbonate | Ascorbic Acid | 160 | 5 |

| 6 | 2 (Nickel Chloride) | Ammonium Carbonate | Ascorbic Acid | 180 | 3 |

| 6 | 3 (Nickel Acetate) | Ammonium Carbonate | Glucose | 160 | 5 |

Manganese Carbonate Quantum Dots/Nickel(II) Hydrogen Carbonate-Manganese Carbonate Composites

A notable application of nickel(II) hydrogen carbonate is in the fabrication of high-performance supercapacitor electrodes. Specifically, it is a key component in the synthesis of composites made of manganese carbonate quantum dots (MnCO3 QDs) decorating a nickel(II) hydrogen carbonate-manganese carbonate (Ni(HCO3)2–MnCO3) backbone. These composites exhibit a unique, hedgehog-like shell@needle morphology.

The synthesis is typically carried out via a facile and scalable one-pot hydrothermal method. In this process, a 3D macro-porous nickel foam acts as a binder-free substrate. The growth of the Ni(HCO3)2 nanosheet arrays is dependent on the concentration of urea, which decomposes to provide carbonate and hydroxide ions. At urea concentrations exceeding 20 mmol, the formation of HCO3⁻ is favored, leading to the precipitation of Ni(HCO3)2. rsc.org The subsequent introduction of a manganese precursor, such as manganese nitrate, leads to the formation of the composite structure. Due to differences in the growth kinetics of Ni(HCO3)2 and MnCO3, a segregation of manganese carbonate occurs, resulting in the formation of ultrasmall (~1.2 nm) MnCO3 quantum dots on the surface of the Ni(HCO3)2–MnCO3 nanoneedles. rsc.org

The resulting hierarchical, core-shell nanostructure provides a large surface area, which, combined with the high conductivity of the MnCO3 QDs and the synergistic effects between the nickel and manganese ions, leads to exceptional electrochemical performance. rsc.org

Detailed Research Findings:

The MnCO3 QDs/Ni(HCO3)2–MnCO3 composite electrodes have demonstrated remarkable specific capacitance. When assembled into an asymmetric supercapacitor with a graphene negative electrode, these composites have shown high energy and power densities, along with excellent cycling stability. rsc.org

Table 1: Electrochemical Performance of MnCO3 QDs/Ni(HCO3)2–MnCO3 Composites

| Parameter | Value | Conditions |

|---|---|---|

| Maximum Specific Capacitance | 2641.3 F g⁻¹ | at 3 A g⁻¹ |

| Specific Capacitance | 1493.3 F g⁻¹ | at 15 A g⁻¹ |

| Energy Density | 58.1 Wh kg⁻¹ | at a power density of 900 W kg⁻¹ |

| Cycling Stability | 91.3% retention | after 10,000 cycles |

Nickel-Based Bicarbonates with Engineered Defects

Defect engineering is a powerful strategy to enhance the catalytic activity of materials by creating active sites and optimizing their electronic structure. rsc.org In the context of nickel-based bicarbonates, the introduction of defects, such as heteroatom doping, has been shown to significantly improve their performance as electrocatalysts.

A prime example of this is the intentional doping of nickel bicarbonate with iron (Fe). This doping strategy has been successfully employed to create bifunctional catalysts for both the oxygen evolution reaction (OER) and the oxygen reduction reaction (ORR), which are crucial for various energy conversion and storage technologies. rsc.org The introduction of iron into the nickel bicarbonate lattice tunes the real valence of the nickel ions, which in turn tailors the electrocatalytic capabilities of the material. rsc.org

Among various compositions, Ni0.9Fe0.1(HCO3)2 has been identified as a highly active bifunctional catalyst in alkaline media. rsc.org The engineered defects in the form of iron dopants create a synergistic effect that enhances the catalytic performance beyond that of pristine nickel bicarbonate. This approach highlights the potential of using defect engineering to design efficient, precious-metal-free catalysts based on earth-abundant elements.

Detailed Research Findings:

The iron-doped nickel bicarbonate, specifically Ni0.9Fe0.1(HCO3)2, exhibits superior electrocatalytic performance compared to many other precious-metal-free catalysts. rsc.org A key metric for a bifunctional catalyst is the potential difference (ΔE) between the OER potential (at a certain current density) and the ORR potential (at a certain current density). A smaller ΔE indicates a more efficient bifunctional catalyst.

Table 2: Bifunctional Electrocatalytic Performance of Ni0.9Fe0.1(HCO3)2

| Parameter | Value | Notes |

|---|---|---|

| OER Potential | Not specified | at a current density of 10 mA cm⁻² |

| ORR Potential | Not specified | at a current density of -1 mA cm⁻² |

| Potential Difference (ΔE) | 0.86 V | A measure of bifunctional activity |

Photocatalytic Applications

Nickel Carbonate Hydroxide Nanostructures for Hydrogen Evolution from Water

Hierarchical nanostructures of nickel carbonate hydroxide have emerged as promising materials for the photocatalytic evolution of hydrogen from water. rsc.org These materials, with the general formula Ni2(CO3)(OH)2·4H2O, can be synthesized via a one-pot, facile hydrothermal method. rsc.org The resulting materials possess a hierarchical, mesoporous structure that is beneficial for photocatalytic applications.

The synthesis involves the hydrothermal treatment of a solution containing a nickel salt (e.g., nickel nitrate), and a source of carbonate and hydroxide ions (e.g., sodium bicarbonate and ammonia). rsc.org This method allows for the formation of intricate, three-dimensional nanostructures without the need for complex templates or structure-directing agents.

The photocatalytic activity of these nickel carbonate hydroxide nanostructures has been demonstrated for the hydrogen evolution reaction (HER) under white light irradiation. rsc.org A key advantage of this system is its ability to produce hydrogen from water in the absence of any sacrificial agents, which are often used in other photocatalytic systems but can lead to the formation of toxic byproducts. rsc.org The hierarchical structure enhances light harvesting and provides a high surface-to-volume ratio, which are crucial for efficient photocatalysis. rsc.org

Detailed Research Findings:

The photocatalytic performance of hierarchical nickel carbonate hydroxide nanostructures has been quantified, showing their potential as a viable material for clean energy production. rsc.org The hydrogen evolution rate is a key parameter for evaluating the efficiency of a photocatalyst.

Table 3: Photocatalytic Hydrogen Evolution by Nickel Carbonate Hydroxide Nanostructures

| Parameter | Value | Experimental Conditions |

|---|---|---|

| Hydrogen Evolution Rate | 10 μmol g⁻¹ h⁻¹ | Under white light irradiation (0.495 W) |

| Catalyst | Ni2(CO3)(OH)2·4H2O | Hierarchical mesoporous structure |

| Reaction Medium | Deionized water | No sacrificial agent |

Environmental Geochemistry and Mobility of Nickel Ii Carbonate/bicarbonate Species

Controls on Dissolved Nickel Concentrations in Natural Waters and Pore Waters

The concentration of dissolved nickel in aquatic environments is governed by a complex interplay of chemical equilibria, including pH, the carbonate system, and the presence of other ions.

The pH of natural and pore waters is a master variable controlling nickel's solubility and speciation. Generally, nickel's mobility in soil and aquatic systems increases with decreasing pH. icontrolpollution.combibliotekanauki.pl In acidic conditions, the free nickel ion (Ni²⁺) is the predominant species, which is highly mobile. icontrolpollution.com As pH increases, the hydrolysis of Ni²⁺ leads to the formation of less mobile hydroxy complexes and, eventually, the precipitation of nickel hydroxide (B78521) [Ni(OH)₂]. goldschmidt.info

The toxicity of nickel to aquatic organisms has also been shown to be pH-dependent. For some invertebrates and plants, nickel toxicity is significantly higher at a pH of 8.7 compared to 8.2, suggesting that existing bioavailability models may underestimate toxicity in more alkaline waters. nih.gov Conversely, for certain bacteria, nickel toxicity can be lower at acidic pH values (e.g., pH 5) and increase significantly as the pH becomes neutral. nih.gov The adsorption of nickel onto various surfaces, such as rice straw, has been observed to increase with pH up to an optimal point, after which it may decrease due to the formation of soluble hydroxyl complexes. researchgate.netresearchgate.net

The table below illustrates the effect of pH on nickel adsorption, a key process in controlling its dissolved concentration.

| pH | Adsorption of Nickel (%) | Reference Organism/Material |

| 2 | Minimal | Rice Straw |

| 4 | Increasing | Rice Straw |

| 5 | 73.2% Inhibition (Growth) | Burkholderia cepacia PR1(301) |

| 6 | Inhibited Growth | Burkholderia cepacia PR1(301) |

| 7 | Complete Inhibition | Burkholderia cepacia PR1(301) |

| 8 | 98.91% | Carbonized Rice Husk |

| This table is interactive. You can sort and filter the data. |

The carbonate and bicarbonate system is a critical factor in the geochemistry of nickel in many natural waters. In waters with significant alkalinity, dissolved nickel can form soluble complexes with carbonate (NiCO₃⁰) and bicarbonate (NiHCO₃⁺) ions. The formation of these aqueous complexes can increase the total dissolved nickel concentration beyond what would be predicted based solely on the solubility of nickel hydroxide or simple nickel carbonate minerals. rruff.info

In environments where solutions are supersaturated with respect to multiple nickel phases, the presence of carbonate influences which solid phase will precipitate. goldschmidt.info For instance, even when solutions are more supersaturated with respect to nickel carbonate (NiCO₃), nickel hydroxide [Ni(OH)₂] may preferentially form on surfaces like calcite due to faster growth kinetics. goldschmidt.info Conversely, on magnesite surfaces under the same conditions, nickel carbonate can be the dominant precipitate, highlighting the role of the mineral substrate. goldschmidt.info The presence of bicarbonate is also crucial in the formation of certain nickel minerals, such as hellyerite ([Ni(H₂O)₆]CO₃) and zaratite (a nickel hydroxy-carbonate). rruff.info

Formation and Transformation of Nickel-Bearing Solid Phases

The interaction of dissolved nickel species with mineral surfaces and their subsequent precipitation or incorporation into solid phases are key processes that limit nickel mobility in the environment.

The formation of nickel-bearing precipitates on carbonate mineral surfaces is a complex process involving competition between nickel hydroxide and nickel carbonate growth. goldschmidt.info Research has shown that on calcite surfaces, amorphous mixed nickel carbonate-nickel hydroxide precipitates can form. goldschmidt.info Despite solutions being significantly more supersaturated with respect to NiCO₃, Ni(OH)₂ was observed to be the primary phase formed on calcite. This is attributed to the faster growth kinetics of Ni(OH)₂, which allows it to outcompete NiCO₃ for surface sites, even with a lower thermodynamic driving force. goldschmidt.info

In contrast, on magnesite, NiCO₃ is the dominant component under the same conditions. This is likely due to a lower lattice mismatch between NiCO₃ and magnesite, which favors the nucleation of nickel carbonate. goldschmidt.info Temperature also plays a role; decreasing the temperature can increase the proportion of NiCO₃ relative to Ni(OH)₂. goldschmidt.info These competitive growth mechanisms are crucial for predicting the long-term fate of nickel in carbonate-rich environments. goldschmidt.info

Layered double hydroxides (LDHs) are a class of minerals that can incorporate nickel into their structure, thereby sequestering it from the aqueous phase. LDHs have a structure based on brucite-like sheets where some divalent cations are replaced by trivalent cations, creating a net positive charge that is balanced by interlayer anions. researchgate.net Nickel can be incorporated into these structures, for example, by substituting for magnesium or by forming nickel-aluminum LDHs. researchgate.netkobe-u.ac.jp The formation of such phases can be a significant sink for nickel in soils and sediments. researchgate.net The synthesis of Ni-Al LDH can be achieved through co-precipitation by increasing the pH of a solution containing nickel and aluminum salts. researchgate.net

Phyllosilicates, or clay minerals, also play a role in controlling nickel mobility. Nickel can be adsorbed onto the surfaces of clays (B1170129) or incorporated into their crystal structure. The transformation of primary phyllosilicates like chlorite (B76162) and micas in weathering environments can lead to the formation of secondary clay minerals that may incorporate nickel. The pH of the environment is a critical factor influencing these transformations. researchgate.net

Sorption and desorption are fundamental processes that control the partitioning of nickel between the solid and aqueous phases in soils and sediments. researchgate.net The mobility of nickel is inversely related to its sorption, which is strongly influenced by soil properties such as pH, clay content, and organic matter content. icontrolpollution.com The sorption of nickel is generally pH-dependent, increasing with increasing pH. icontrolpollution.comscielo.br

Desorption, the release of sorbed nickel back into the solution, is also a critical aspect of its mobility. Hysteresis is often observed in nickel adsorption-desorption isotherms, meaning that desorption is not simply the reverse of adsorption, and some nickel may be irreversibly bound. scielo.br The ionic strength of the soil solution can also affect desorption, with higher ionic strengths sometimes leading to increased desorption. scielo.br The contact time between nickel and soil particles is another important factor; longer incubation times can lead to less desorption, suggesting that nickel becomes more strongly bound over time. scielo.br These reactions are crucial for determining the bioavailability and potential for groundwater contamination by nickel. researchgate.net

The following table summarizes factors affecting nickel sorption and desorption.

| Factor | Effect on Sorption | Effect on Desorption |

| pH | Generally increases with increasing pH. icontrolpollution.com | Decreases with increasing pH; very little above pH 7. scielo.br |

| Organic Matter | Stronger binding, especially in acidic conditions. bibliotekanauki.pl | Can influence retention. |

| Clay Content | Higher clay content can increase sorption. researchgate.net | Influences retention capacity. |

| Ionic Strength | Can influence sorption equilibria. | Can increase with increasing ionic strength. scielo.br |

| Contact Time | Longer contact time can increase the amount of strongly bound nickel. scielo.br | Decreases with longer incubation times. scielo.br |

| This table is interactive. You can sort and filter the data. |

Computational Chemistry and Theoretical Investigations of Nickel Ii Hydrogen Carbonate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable tool in catalysis and materials science for studying the electronic structure and reactivity of chemical systems. rsc.org By approximating the many-body electronic Schrödinger equation, DFT allows for an accurate yet computationally feasible analysis of reaction pathways, transition states, and the electronic properties of molecules and materials. For systems involving nickel(II) and hydrogen carbonate or its precursor, CO2, DFT provides a molecular-level understanding of catalytic processes and material properties.

DFT calculations are instrumental in mapping out the complex reaction networks of catalytic transformations involving nickel.

| Reaction Step | Description | Activation Energy (Ea) [eV] | Reaction Energy (ΔE) [eV] |

|---|---|---|---|

| H* + CO2* → HCOO | H attacks C atom of CO2 | 0.88 | -0.39 |

| H + CO2* → COOH | H attacks O atom of CO2 | 1.87 | 0.57 |

| HCOO + H* → H2COO | H attacks C atom of HCOO | 1.55 | 1.02 |

| HCOO + H* → HCOOH | H attacks O atom of HCOO | 1.63 | 1.56 |

| HCOOH → HCO* + OH* | Dissociation of Formic Acid | 0.52 | -1.12 |

C–H Oxidative Cycloaddition: Nickel catalysts are also effective in C–H bond functionalization reactions. DFT calculations have been employed to distinguish between possible mechanisms. acs.org In some Ni-catalyzed C–H functionalizations, a carbonate base is involved in a concerted metalation-deprotonation (CMD) mechanism. acs.orgacs.org However, theoretical studies have revealed alternative pathways, such as the σ-complex-assisted metathesis (σ-CAM) mechanism, where an internal alkyne, rather than an external base, acts as the hydrogen acceptor. acs.org DFT helps to rationalize these mechanistic divergences by calculating the energy profiles for each proposed pathway, thereby explaining experimental observations of reactivity and selectivity.

Metal-ligand cooperativity describes a scenario where both the metal center and the ligand are actively involved in bond activation and formation. uu.nl This concept is crucial for designing highly efficient catalysts. DFT calculations can unravel the intricate roles of both components. In the context of CO2 reactions, studies have shown that ligands can do more than just tune the electronic properties of the nickel center. For example, a lutidine-based pincer ligand can participate directly in the reaction, facilitating the formation of a Ni–C bond with CO2. nih.gov DFT modeling can quantify the energetic stabilization provided by the ligand, map the movement of atoms during the reaction, and analyze the changes in bonding, thereby confirming the cooperative nature of the mechanism.

The catalytic performance of nickel can be significantly enhanced by combining it with other materials to form composites, such as supported catalysts or alloys. DFT is a predictive tool for understanding how these interactions modulate the electronic structure of the nickel active sites. For example, doping nickel-cobalt (B8461503) layered double hydroxides (NiCo-LDHs)—materials where carbonate is often the charge-balancing interlayer anion—with transition metals like iron can lead to a redistribution of electron density around the active sites. mdpi.com DFT calculations can predict changes in properties like the d-band center, which correlates with the adsorption strength of reaction intermediates and, consequently, the catalytic activity. researchgate.net Similarly, studies on Ni-Co dual-atom catalysts supported on graphitic carbon nitride use DFT to investigate their formation, structure, and electronic properties, revealing how confinement and interaction with the support create more active catalytic sites. rsc.org These theoretical insights guide the rational design of new composite materials with superior performance. rsc.orgrsc.org

Molecular Modeling of Interfacial Structures and Dynamics

Molecular modeling, particularly molecular dynamics (MD) simulations, provides a dynamic picture of the structure and behavior of materials at interfaces. This is especially relevant for understanding systems like layered materials where hydrogen carbonate anions may be present.

MD simulations have been used to study the structure and stability of nickel-aluminum layered double hydroxides (Ni-Al LDHs) containing various interlayer anions, including carbonate (CO3²⁻). researchgate.net These simulations reveal that the stability of the LDH structure is highly influenced by the electrostatic interactions between the positively charged hydroxide (B78521) layers and the interlayer anions. researchgate.net Carbonate, due to its charge and geometry, forms stable arrangements within the interlayer space. Furthermore, Car-Parrinello molecular dynamics (CP-MD) can be used to study the detailed hydrogen-bonding network and its dynamics in aqueous solutions containing bicarbonate and carbonate species. nih.gov This provides fundamental insights into the hydration structure of these ions and their effect on the surrounding water molecules, which is critical for understanding their behavior at solid-liquid interfaces. nih.govnih.gov

| Interlayer Anion | Key Finding from MD Simulations |

|---|---|

| Carbonate (CO3²⁻) | Demonstrates high stability in the interlayer region, primarily due to strong electrostatic interactions with the positively charged layers. |

| Sulfate (B86663) (SO4²⁻) | Also shows significant stabilizing interactions. |

| Nitrate (B79036) (NO3⁻) | Less stable in the interlayer compared to carbonate and phosphate, leading to poorer cycling performance in electrochemical applications. |

| Chloride (Cl⁻) | Contributes to the stability of the layered structure through electrostatic forces. |

Thermodynamic Modeling and Speciation Calculations in Complex Systems

Thermodynamic modeling is essential for predicting the chemical speciation—the distribution of a chemical element among its various compound forms—of nickel in complex aqueous and geological systems. This modeling relies on accurate thermodynamic data for all relevant solids and aqueous species.

However, for the nickel-carbonate system, the aqueous speciation is not well-established. researchgate.net Reviews of thermodynamic databases reveal that while the first hydrolysis constant of nickel is known, reliable experimental data for aqueous nickel carbonate complexes are largely absent, and many reported values are based on poor estimates. researchgate.net In the absence of robust experimental data, researchers use correlations with other known thermodynamic constants to propose expectation ranges for the stability of nickel carbonate complexes. Speciation calculations show that in near-neutral aqueous solutions, Ni(II) exists predominantly as the free Ni²⁺ ion or as hydrolysis species (e.g., NiOH⁺). researchgate.net However, in the presence of high concentrations of inorganic ions, dissolved complexes such as nickel carbonate can become significant. researchgate.net Thermodynamic modeling is also applied to high-temperature metallurgical processes, such as the carbothermic reduction of nickel(II) oxide, to predict the conditions required for metal extraction and the phase composition of the system at different temperatures and pressures. e3s-conferences.org

Advanced Spectroscopic and Structural Characterization Techniques for Nickel Ii Carbonate Research

X-ray Diffraction (XRD) and X-ray Crystallography for Crystal Structure Determination

X-ray diffraction and crystallography are indispensable tools for elucidating the precise atomic arrangement within nickel(II) carbonate. Anhydrous nickel(II) carbonate (NiCO₃) adopts a rhombohedral crystal structure, specifically the calcite type, belonging to the R-3c space group. materialsproject.orgrruff.info In this structure, the nickel(II) ion is in an octahedral coordination geometry, bonded to six oxygen atoms from the carbonate groups. materialsproject.orgwikipedia.org The lattice parameters for the conventional cell of hydrothermally synthesized NiCO₃ have been determined to be a = 4.59 Å and c = 14.59 Å. materialsproject.org

Studies have shown that the cell dimensions of synthetic NiCO₃ can vary depending on the synthesis conditions, such as temperature and duration. arizona.edu For instance, a variation in cell size has been observed, with the hexagonal 'a' parameter ranging from approximately 4.597 Å to 4.610 Å and the 'c' parameter from 14.725 Å to 14.737 Å. arizona.edu This variation is often attributed to the incorporation of water into the crystal lattice during synthesis. arizona.edu

Hydrated forms of nickel carbonate have also been characterized. The mineral hellyerite, a pentahydrate, consists of [Ni₂(CO₃)₂(H₂O)₈] subunits with an additional water molecule of hydration. wikipedia.org Basic nickel carbonate, with formulas such as Ni₄CO₃(OH)₆(H₂O)₄ and NiCO₃·Ni(OH)₂·H₂O, also exhibits distinct crystalline phases identifiable by XRD. wikipedia.orgresearchgate.net

Table 1: Crystallographic Data for Anhydrous Nickel(II) Carbonate

| Parameter | Value | Reference |

| Crystal System | Trigonal (Rhombohedral) | materialsproject.org |

| Space Group | R-3c (No. 167) | materialsproject.org |

| Lattice Parameters (a) | 4.59 Å | materialsproject.org |

| Lattice Parameters (c) | 14.59 Å | materialsproject.org |

| Unit Cell Volume | 266.84 ų | materialsproject.org |

| Structure Type | Calcite | rruff.infowikipedia.org |

| Ni²⁺ Coordination | Octahedral | materialsproject.orgwikipedia.org |

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint of nickel(II) carbonate by probing the vibrational modes of its constituent chemical bonds. These techniques are particularly sensitive to the carbonate (CO₃²⁻) anion, which has characteristic vibrational frequencies.

In the FTIR spectrum of hydrated nickel carbonate, several key absorption peaks are observed. A broad peak around 3393 cm⁻¹ is typically assigned to the O-H stretching vibrations of water molecules, indicating the presence of moisture or water of hydration. rsc.org The characteristic vibrations of the carbonate group are found at approximately 1400 cm⁻¹, 825 cm⁻¹, and 675 cm⁻¹. rsc.org These correspond to the asymmetric stretching, out-of-plane bending, and in-plane bending modes of the C-O bonds, respectively. rsc.orgirdg.orgspectroscopyonline.com Upon calcination, these carbonate peaks disappear, and a prominent peak around 400 cm⁻¹ emerges, which is characteristic of the Ni-O stretching vibration in the resulting nickel(II) oxide. rsc.org

Raman spectroscopy is complementary to IR spectroscopy and is also used to identify carbonate minerals. The carbonate ion exhibits several Raman-active modes. mdpi.com The most intense band is the symmetric stretching of the C-O bond (A₁g symmetry), which appears around 1080-1090 cm⁻¹. mdpi.com Other modes include the asymmetrical C-O stretching (Eg symmetry) near 1400–1450 cm⁻¹ and the COO bending mode (Eg symmetry) around 700–750 cm⁻¹. mdpi.com

Table 2: Characteristic Vibrational Frequencies for Nickel(II) Carbonate

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference |